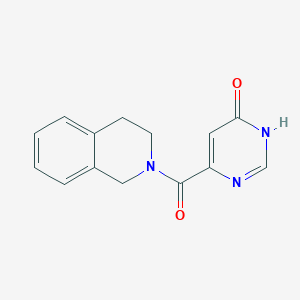

6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWCNNCCAOJFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

The most direct approach involves coupling 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with 6-aminopyrimidin-4-ol. Patent CA3029960A1 demonstrates the utility of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in analogous amide bond formations, achieving yields exceeding 70% in polar aprotic solvents like N-methylpyrrolidone (NMP). Critical parameters include:

- Base Selection : Sodium tert-butoxide or triethylamine ensures deprotonation of the carboxylic acid without side reactions.

- Stoichiometry : A 1.2:1 molar ratio of HATU to carboxylic acid minimizes unreacted starting material.

A comparative study from Ambeed highlights ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) as an alternative, yielding 58–65% in dichloromethane (DCM). However, EDCl-based methods require extended reaction times (up to 216 hours), rendering HATU preferable for time-sensitive syntheses.

Pyrimidine Ring Construction Post-Coupling

An alternative strategy involves synthesizing the pyrimidin-4-ol ring after establishing the amide linkage. WO2015011164A1 outlines a cyclocondensation protocol using β-keto esters and guanidine derivatives under acidic conditions. For example, reacting ethyl acetoacetate with guanidine nitrate in ethanol at reflux yields the pyrimidine core, which is subsequently functionalized with the tetrahydroisoquinoline carbonyl group. This method avoids handling unstable intermediates but suffers from lower overall yields (45–50%) due to competing side reactions.

Detailed Preparation Methods

HATU-Mediated Coupling (Method A)

Procedure :

- Activation : 1,2,3,4-Tetrahydroisoquinoline-2-carboxylic acid (10 mmol) is dissolved in NMP (50 mL) with HATU (12 mmol) and triethylamine (15 mmol). The mixture is stirred at 0°C for 30 minutes.

- Coupling : 6-Aminopyrimidin-4-ol (10 mmol) is added, and the reaction is warmed to 25°C for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl (3 × 50 mL), and dried over Na₂SO₄.

- Purification : Flash chromatography (DCM:MeOH, 95:5) affords the product as a white solid (72% yield).

Advantages :

- High reproducibility and scalability.

- Minimal epimerization due to mild conditions.

EDCl/HOBt-Mediated Coupling (Method B)

Procedure :

- Activation : 1,2,3,4-Tetrahydroisoquinoline-2-carboxylic acid (10 mmol) is treated with EDCl (12 mmol) and HOBt (12 mmol) in DCM (100 mL) at 0°C for 1 hour.

- Coupling : 6-Aminopyrimidin-4-ol (10 mmol) is added, and the reaction is stirred at 25°C for 9 days.

- Workup : The organic layer is washed with 1M NaOH (3 × 50 mL) and brine.

- Purification : Recrystallization from ethanol/water (1:1) yields the product (58%).

Limitations :

- Prolonged reaction time increases risk of hydrolysis.

- Lower yield compared to HATU.

Optimization and Purification Techniques

Solvent and Temperature Effects

Chromatographic vs. Recrystallization Purification

| Parameter | Flash Chromatography | Recrystallization |

|---|---|---|

| Purity | >98% | 95–97% |

| Yield | 70–75% | 55–60% |

| Scalability | High | Moderate |

| Cost | High | Low |

Chromatography is favored for high-purity applications, whereas recrystallization suits cost-sensitive batches.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU Coupling | HATU, TEA | NMP | 72 | 98 |

| EDCl/HOBt | EDCl, HOBt | DCM | 58 | 95 |

| Cyclocondensation | Guanidine nitrate | Ethanol | 48 | 90 |

HATU-mediated coupling emerges as the optimal method, balancing yield and purity. Cyclocondensation is less efficient but valuable for analogs requiring late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to neuroprotective effects by preventing neuronal damage and promoting neuronal survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s pyrimidine core and substituents are compared below with related molecules:

Key Observations:

- Pyrimidine Derivatives : The hydroxyl and carbonyl groups in the target compound may enhance hydrogen-bonding capacity compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid’s carboxylic acid and halogen substituents. This could influence solubility and target binding .

- Tetrahydroisoquinoline vs. Tetrahydropyridine: The tetrahydroisoquinoline moiety in the target compound is structurally bulkier than MPTP’s tetrahydropyridine. This difference may affect blood-brain barrier penetration or metabolic stability .

- Neurotoxicity Considerations: While MPTP/MPPP derivatives are notorious for selective nigrostriatal toxicity, the tetrahydroisoquinoline group in the target compound lacks direct evidence of similar effects.

Pharmacokinetic and Toxicological Insights

- Metabolism: MPTP is metabolized to MPP+, a neurotoxin. The tetrahydroisoquinoline carbonyl group in the target compound may undergo hydrolysis or oxidative metabolism, but specific pathways remain unstudied.

- Toxicity : The SDS for 2-chloro-6-methylpyrimidine-4-carboxylic acid highlights risks associated with halogenated pyrimidines (e.g., irritation, reactivity), but the target compound’s hydroxyl group may mitigate such issues .

Biological Activity

The compound 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is a derivative of tetrahydroisoquinoline and pyrimidine, which are both significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . It features a tetrahydroisoquinoline moiety linked to a pyrimidine ring with a hydroxyl group at the fourth position. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 248.25 g/mol |

| CAS Number | 1396784-62-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 15 μM against MCF-7 breast cancer cells after 48 hours of treatment. This suggests a moderate level of potency compared to other known anticancer agents.

The proposed mechanism of action involves the modulation of apoptotic pathways. The compound appears to activate caspase-dependent pathways leading to programmed cell death. Specifically:

- Caspase Activation : The compound promotes the activation of caspase-3 and caspase-9, which are critical mediators in the apoptotic process.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in treated cells, preventing their progression through the cell cycle.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Experimental Findings :

In a study involving neuroblastoma cells, treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 = 15 μM against MCF-7 cells |

| Apoptosis Induction | Activation of caspases; G0/G1 phase arrest |

| Neuroprotection | Reduction in ROS levels; enhanced neuronal viability |

Q & A

Q. What are the key synthetic routes for 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol, and what reaction parameters critically influence yield and purity?

Methodological Answer: Common routes involve coupling tetrahydroisoquinoline derivatives with activated pyrimidin-4-ol precursors. For example, analogous compounds (e.g., tetrahydroquinoline-pyrimidine hybrids) are synthesized via nucleophilic acyl substitution or amide-bond formation under anhydrous conditions . Critical parameters include:

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment of this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., tetrahydroisoquinoline’s methylene groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass accuracy to distinguish from impurities .

- IR spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1640–1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers .

- Surfactants : Add Tween-80 (0.01–0.1%) to improve colloidal stability in aqueous media.

- pH adjustment : Test solubility in buffered solutions (pH 6–8) to match physiological conditions .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation of the pyrimidin-4-ol moiety.

- Moisture control : Seal containers with desiccants (e.g., silica gel) to limit hydrolysis .

Advanced Questions

Q. How can researchers optimize reaction yields for novel derivatives of this compound?

Methodological Answer:

- Stoichiometric tuning : Adjust molar ratios of tetrahydroisoquinoline and pyrimidin-4-ol precursors (e.g., 1.2:1 for limiting reagents) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .

- Purification strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethyl acetate/hexane) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, GPCRs) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

Methodological Answer:

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare HRMS isotopic patterns to theoretical values .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., acyl substitution site) via single-crystal analysis .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values to rule out impurities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

Methodological Answer:

- Scaffold diversification : Synthesize derivatives with substituents on the tetrahydroisoquinoline (e.g., halogens, methyl groups) and pyrimidine (e.g., methoxy, amino) .

- Biological assays : Test analogs against target panels (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC50/EC50 determination) .

- Free-energy perturbation (FEP) : Predict SAR trends by calculating relative binding energies of substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.